molecular formula C11H17N3O B2837490 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439898-03-9

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2837490
CAS No.: 1439898-03-9
M. Wt: 207.277
InChI Key: BNJKGCCCACWOQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The current compilation covers the synthesis of all regioisomeric forms taking representative examples .


Molecular Structure Analysis

The molecular formula of “2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine” is C11H17N3O . The InChI Code is 1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 .


Chemical Reactions Analysis

The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 356.1±52.0 °C . The density is predicted to be 1.141±0.06 g/cm3 . The pKa is predicted to be 7.51±0.10 .

Scientific Research Applications

Antimicrobial Activity

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine and its derivatives have been explored for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole moiety, which is structurally related to this compound, show strong antimicrobial activity. A study synthesized new derivatives containing piperidine or pyrrolidine rings and found these compounds exhibited potent antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Biological Evaluation

Another important application is in the synthesis of N-substituted derivatives for biological evaluation. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been reported, with these compounds exhibiting moderate to significant antimicrobial activity. This highlights the utility of these compounds in medicinal chemistry, particularly in the search for new antibacterial agents (Khalid et al., 2016).

Tuberculostatic Activity

Compounds derived from 1,3,4-oxadiazole, similar in structure to this compound, have been investigated for their tuberculostatic activity. A study synthesizing (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives found that these compounds possess tuberculostatic properties, offering potential avenues for tuberculosis treatment (Foks et al., 2004).

Anticancer Potential

Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has explored their application as anticancer agents. The synthesized compounds were evaluated for their anticancer potential, showing promising results that suggest further investigation into their therapeutic applications in cancer treatment (Rehman et al., 2018).

Mechanism of Action

The activity of different 1,3,4-oxadiazole conjugates were tested on the different cell lines of different types of cancer . It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Properties

IUPAC Name

2-cyclobutyl-5-piperidin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-7-12-9(6-1)11-14-13-10(15-11)8-4-3-5-8/h8-9,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJKGCCCACWOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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